3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid
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Overview
Description
3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is a chemical compound with the molecular formula C12H13ClO4 and a molecular weight of 256.68 g/mol . It is a specialty product often used in proteomics research . The compound features a phenyl ring substituted with chloro, ethoxy, and methoxy groups, and an acrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Halogenation: Introduction of the chloro group via halogenation reactions.
Etherification: Introduction of the ethoxy and methoxy groups through etherification reactions.
Formation of Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a series of reactions, including aldol condensation and subsequent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid: Similar structure but with different positions of the ethoxy and methoxy groups.
3-(3-Chloro-4-methoxy-5-ethoxyphenyl)acrylic acid: Another isomer with varied positions of the substituents.
Uniqueness
3-(3-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12-9(13)6-8(4-5-11(14)15)7-10(12)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNBQOBTHKYFY-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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